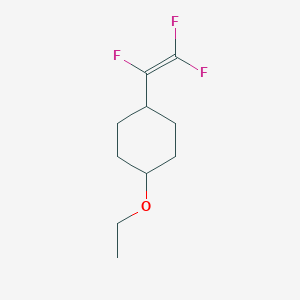
1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane, also known as EFCH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFCH is a cyclohexane derivative that contains a trifluorovinyl group, making it a highly reactive molecule with unique properties.
Scientific Research Applications
1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane has shown promising applications in various fields, including organic synthesis, material science, and medicinal chemistry. In organic synthesis, 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane can be used as a building block to synthesize complex molecules due to its high reactivity and unique functional group. In material science, 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane can be used as a monomer to synthesize polymers with desirable properties, such as high thermal stability and electrical conductivity. In medicinal chemistry, 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and inflammation.
Mechanism Of Action
1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane exerts its biological activity through the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By inhibiting COX-2, 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane can reduce inflammation and pain, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Biochemical And Physiological Effects
1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been reported to have antioxidant and neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane in lab experiments is its high reactivity and unique functional group, which allows for the synthesis of complex molecules and polymers with desirable properties. However, 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane is also highly reactive and can be hazardous if not handled properly. Therefore, caution should be taken when working with 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane in the lab.
Future Directions
There are several future directions for the research and development of 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane. One potential direction is the optimization of the synthesis method to improve yield and purity. Another direction is the investigation of 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane as a potential drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane can be used as a monomer to synthesize polymers with specific properties, such as biodegradability and biocompatibility, for various applications, including drug delivery and tissue engineering.
Conclusion
In conclusion, 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane is a highly reactive cyclohexane derivative with unique properties that has shown promising applications in various fields, including organic synthesis, material science, and medicinal chemistry. 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane exerts its biological activity through the inhibition of COX-2, making it a potential therapeutic agent for the treatment of inflammatory diseases. While 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane has several advantages for lab experiments, caution should be taken when handling it due to its high reactivity. There are several future directions for the research and development of 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane, including the optimization of the synthesis method and the investigation of its potential as a drug candidate for the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane involves the reaction of cyclohexene with trifluoroacetaldehyde ethyl hemiacetal in the presence of a Lewis acid catalyst. The resulting product is then treated with sodium ethoxide to obtain 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane in high yield and purity. This method has been optimized to produce 1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane on a large scale, making it readily available for scientific research.
properties
CAS RN |
174771-58-5 |
|---|---|
Product Name |
1-Ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane |
Molecular Formula |
C10H15F3O |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
1-ethoxy-4-(1,2,2-trifluoroethenyl)cyclohexane |
InChI |
InChI=1S/C10H15F3O/c1-2-14-8-5-3-7(4-6-8)9(11)10(12)13/h7-8H,2-6H2,1H3 |
InChI Key |
JESQCPAUPDSGDG-UHFFFAOYSA-N |
SMILES |
CCOC1CCC(CC1)C(=C(F)F)F |
Canonical SMILES |
CCOC1CCC(CC1)C(=C(F)F)F |
synonyms |
Cyclohexane, 1-ethoxy-4-(trifluoroethenyl)-, trans- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Carbamic acid, [(1R)-1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester](/img/structure/B70541.png)
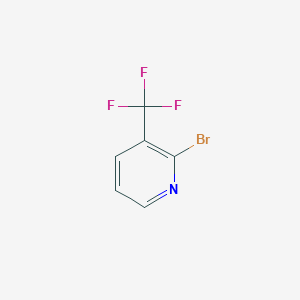
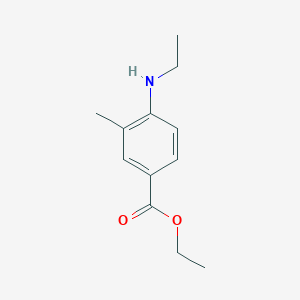
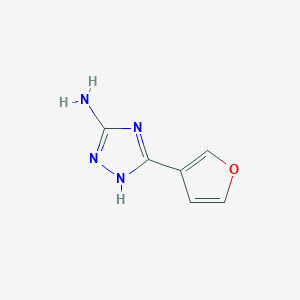
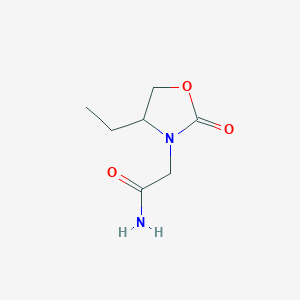
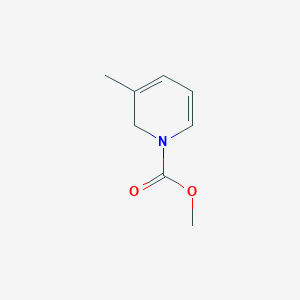
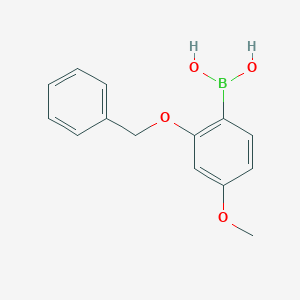
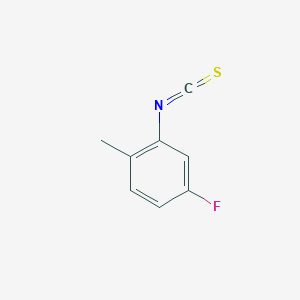
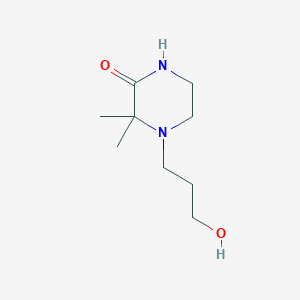
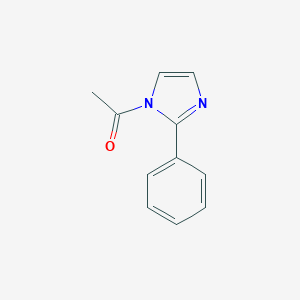
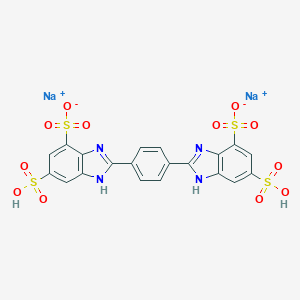
![2H-Pyran, 2-[2-(2-bromophenyl)ethoxy]tetrahydro-](/img/structure/B70574.png)
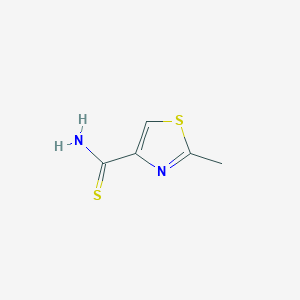
![(S)-Hexahydro-1H-pyrrolo[2,1-d][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B70579.png)